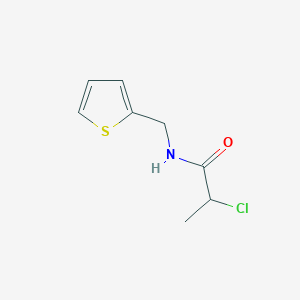

2-Chloro-N-(thiophen-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWRCCDSFPYNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(thiophen-2-ylmethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted amides or thioamides.

Oxidation Reactions: Products include sulfoxides or sulfones.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The chloro group and thiophene ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of 2-chloro-N-(thiophen-2-ylmethyl)propanamide, focusing on substituent effects, physicochemical properties, and applications. Key compounds are compared in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations

Substituent Effects on Reactivity :

- The α-chloroamide group is common across all analogs, enabling nucleophilic substitution (e.g., with thiols or amines) .

- Electron-withdrawing groups (e.g., nitro in , chlorine in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Thiophene and naphthalene moieties () improve π-π stacking interactions, critical for binding in biological systems.

Physicochemical Properties :

- Crystallinity varies with substituents: The p-tolyl derivative () exhibits high crystallinity, favoring purification, while bulkier groups (e.g., naphthalene in ) reduce melting points.

- Solubility: Thiophene and methoxy groups () enhance lipophilicity, whereas sulfamoylphenyl derivatives () improve aqueous solubility.

Biological and Industrial Applications: Pharmaceuticals: The 4-chlorophenyl analog shows antitumor activity via quinazolinone-thioether linkages , while the 3-fluoro-4-methylphenyl derivative acts as a CFTR potentiator . Agrochemicals: Nitrophenyl derivatives () are explored as redox-active fungicides. Material Science: Thiophene-containing analogs () are studied for conductive polymer precursors.

Synthetic Methodologies: Most analogs are synthesized via amidation of 2-chloropropanoyl chloride with substituted amines under reflux (). Continuous crystallization methods (e.g., MSMPR for CNMP in ) highlight scalability advantages for industrial production.

Contrasting Features

- The thiophen-2-ylmethyl group in the target compound confers unique electronic effects (sulfur’s polarizability) compared to purely aromatic (e.g., phenyl) or aliphatic (e.g., phenethyl) substituents.

- Chlorine’s position (α to amide vs. aryl ring) critically influences toxicity: α-chloroamides are more reactive but may require stabilization for drug delivery .

Biological Activity

2-Chloro-N-(thiophen-2-ylmethyl)propanamide is a chemical compound that has garnered interest due to its unique structural features, including a chloro group and a thiophene moiety. These characteristics suggest potential biological activities that may be exploited in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

- Molecular Formula : C₈H₁₀ClNOS

- Molecular Weight : 203.68 g/mol

- IUPAC Name : this compound

The presence of the chloro group allows for nucleophilic substitution reactions, which may influence its biological activity by modifying the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One significant area of research involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. Compounds structurally related to this compound have shown promising inhibitory activity against mPGES-1, suggesting that this compound could be a lead candidate for further development in anti-inflammatory therapies .

Study on mPGES-1 Inhibition

A study identified several compounds based on a thiophene scaffold that demonstrated selective inhibition of mPGES-1. Among these, compounds similar to this compound exhibited low micromolar IC₅₀ values, indicating effective inhibition . The most promising derivatives induced cell cycle arrest and apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents.

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationship of thiophene-based compounds. For instance, modifications to the thiophene ring and the introduction of various substituents have been shown to enhance biological activity significantly. The SAR studies suggest that specific configurations and functional groups are crucial for optimizing inhibitory effects against target enzymes like mPGES-1 .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide | C₉H₁₀ClNOS | Contains an additional propene group | Enhanced lipophilicity and potential for increased bioavailability |

| 4-(Trifluoromethyl)thiophen-2-yl)methylpropanamide | C₉H₉ClF₃NOS | Contains trifluoromethyl group | Improved potency against mPGES-1 |

| 2-Chloro-N-(thiophen-3-ylmethyl)propanamide | C₈H₁₀ClNOS | Variation in thiophene substitution | Comparable activity in enzyme inhibition studies |

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(thiophen-2-ylmethyl)propanamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves coupling 2-chloropropanoic acid derivatives with thiophen-2-ylmethylamine. For example, using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at 0°C, followed by room-temperature stirring, yields substituted propanamides (e.g., 79% yield via column chromatography) . Alternative routes may use preformed acid chlorides, such as 2-chloro-N-(aryl)propanamide intermediates, as starting materials for alkylation or thioether formation . Key steps include optimizing reaction time, solvent polarity, and purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). For example, the thiophene moiety’s protons resonate at δ 7.28–7.40 ppm, while the methylene group (N-CH2-thiophene) appears as a multiplet near δ 4.42–5.15 ppm. Chloropropanamide carbonyl carbons typically appear at ~168–170 ppm .

- HR-ESI-MS : Confirm molecular weight (e.g., [M + H]+ calcd. for C9H11ClNOS: 240.0254). Discrepancies >5 ppm require re-evaluation of purity or isotopic patterns .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 220 nm) to assess purity (>99%) and resolve co-eluting impurities .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and dispose via certified hazardous waste facilities. Neutralize acidic/basic byproducts before disposal .

- Emergency Procedures : For spills, absorb with inert materials (vermiculite) and ventilate the area. In case of inhalation, administer fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in propanamide derivatives?

Methodological Answer:

- SHELX Suite : Use SHELXD for phase determination via direct methods and SHELXL for refinement. For twinned crystals, apply HKLF5 format to handle overlapping reflections .

- OLEX2 : Integrate structure solution (charge flipping), refinement (TLS parameterization for thermal motion), and validation (R1 < 0.05 for high-resolution data). For disordered thiophene rings, apply PART instructions to model alternative conformations .

- Validation Tools : Check PLATON for missed symmetry (e.g., pseudo-merohedral twinning) and ADDSYM for higher-symmetry space groups .

Q. How to address contradictions in NMR data for structurally similar propanamides?

Methodological Answer:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; hydrogen bonding in DMSO may downfield-shift amide protons by 0.5–1.0 ppm .

- Dynamic Processes : For rotameric equilibria (e.g., restricted rotation around the amide bond), perform variable-temperature NMR (25–60°C) to coalesce split peaks and calculate energy barriers .

- Impurity Identification : Cross-reference HRMS with fragmentation patterns to detect byproducts (e.g., hydrolysis to carboxylic acids) .

Q. What strategies optimize reaction yields in challenging coupling reactions?

Methodological Answer:

- Catalyst Screening : Test coupling agents like EDCI/HOBt vs. DCC/DMAP for sterically hindered amines. For thiophen-2-ylmethylamine, EDCI may reduce racemization .

- Solvent Optimization : Replace dichloromethane with THF or DMF for improved solubility of polar intermediates. Add molecular sieves to scavenge water in moisture-sensitive reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >70% .

Q. How to analyze environmental persistence or toxicity of chlorinated propanamides?

Methodological Answer:

- EPCRA Section 313 Compliance : Monitor for regulatory thresholds (e.g., 1.0% de minimis level for propanil analogs) using GC-MS to quantify trace residues in waste streams .

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (48-h LC50) and soil half-life studies under OECD guidelines. Chlorinated propanamides typically show moderate persistence (t1/2 = 30–60 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.